Ethyl 1-{3-[(3-bromo-4-methylphenyl)amino]-3-oxopropyl}-4-phenylpiperidine-4-carboxylate
Description
ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a brominated aniline moiety, a piperidine ring, and an ester functional group
Properties
Molecular Formula |
C24H29BrN2O3 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
ethyl 1-[3-(3-bromo-4-methylanilino)-3-oxopropyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C24H29BrN2O3/c1-3-30-23(29)24(19-7-5-4-6-8-19)12-15-27(16-13-24)14-11-22(28)26-20-10-9-18(2)21(25)17-20/h4-10,17H,3,11-16H2,1-2H3,(H,26,28) |
InChI Key |
LVWKBSPWHRKKSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of 3-bromo-4-methylaniline. This intermediate can be synthesized through the bromination of 4-methylaniline. The subsequent steps involve the formation of the piperidine ring and the esterification process to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The brominated aniline moiety can be oxidized under specific conditions.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline moiety can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The brominated aniline moiety may interact with enzymes or receptors, leading to changes in cellular processes. The piperidine ring can also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylaniline: A precursor in the synthesis of the target compound.
4-Phenylpiperidine: Shares the piperidine ring structure.
Ethyl 4-bromo-3-oxopentanoate: Another ester compound with a brominated moiety.
Uniqueness
ETHYL 1-[3-(3-BROMO-4-METHYLANILINO)-3-OXOPROPYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is unique due to its combination of a brominated aniline, a piperidine ring, and an ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
